1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a fluorothiophene moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Fluorothiophene Moiety: The initial step involves the synthesis of the 5-fluorothiophene-2-carbaldehyde. This can be achieved through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor.
Coupling Reaction: The 5-fluorothiophene-2-carbaldehyde is then subjected to a coupling reaction with a suitable pyrazole derivative. This can be done using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorothiophene moiety can interact with biological membranes, while the pyrazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid
- 1-[(5-fluorothiophen-2-yl)methyl]pyrrole-4-carboxylic acid
Uniqueness
1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C9H7FN2O2S |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[(5-fluorothiophen-2-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2S/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
AYHHHBAQUWTFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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